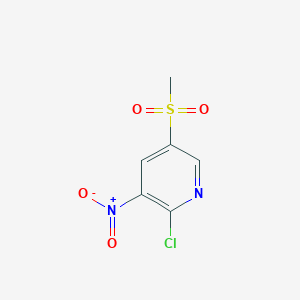
2-Chloro-5-methanesulfonyl-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methanesulfonyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O4S It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonyl-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine. This intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize byproducts. The use of continuous flow reactors can also enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Chloro-5-methanesulfonyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5-methanesulfonyl-3-nitropyridine and 2-thio-5-methanesulfonyl-3-nitropyridine.
Reduction: The major product is 2-chloro-5-methanesulfonyl-3-aminopyridine.
Oxidation: The major product is this compound sulfone.
科学研究应用
2-Chloro-5-methanesulfonyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-5-methanesulfonyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-fluoro-5-nitropyridine
Uniqueness
2-Chloro-5-methanesulfonyl-3-nitropyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the combination of the nitro and sulfonyl groups provides a versatile platform for further functionalization and derivatization.
生物活性
2-Chloro-5-methanesulfonyl-3-nitropyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₅ClN₂O₄S. It features a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₂O₄S |
| Molecular Weight | 220.63 g/mol |
| IUPAC Name | 2-chloro-5-(methanesulfonyl)-3-nitropyridine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains, likely through disruption of cellular processes.
- Antitumor Potential : Preliminary research suggests that it may possess antitumor activity by inducing apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring and substituents can significantly alter its potency and selectivity.
Notable SAR Findings:
- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity, improving membrane permeability.
- Methanesulfonyl Group : This group is critical for enhancing solubility and may play a role in enzyme interactions.
- Nitro Group : The nitro group is essential for biological activity, as its reduction leads to reactive species that can modify target biomolecules.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antibacterial agent . -
Cytotoxicity Assessment :
In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC₅₀ values indicating strong antitumor potential . -
Enzyme Inhibition Analysis :
Research focused on the inhibition of specific enzymes involved in cancer metabolism revealed that this compound effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells .
属性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC 名称 |
2-chloro-5-methylsulfonyl-3-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |
InChI 键 |
LFRZIQCWEWMTDH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















